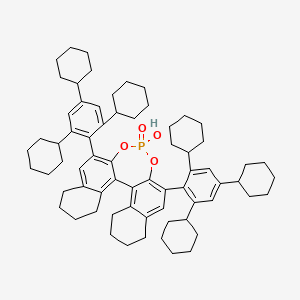
R-H8-Tcyp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and a dioxaphosphepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide typically involves multiple steps, including the formation of the dioxaphosphepin ring and the attachment of the cyclohexyl groups. Common reagents used in the synthesis may include phosphine oxides, naphthalene derivatives, and cyclohexyl bromides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of one or more cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions may produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can be used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a building block for more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, proteins, and other biomolecules. It may also be explored for its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In industry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide include other dioxaphosphepin derivatives, phosphine oxides, and naphthalene-based compounds.
Uniqueness
What sets this compound apart is its unique combination of cyclohexyl groups and the dioxaphosphepin ring, which confer specific chemical and physical properties. These properties may include enhanced stability, reactivity, and selectivity in various applications.
特性
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H89O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h39-50H,1-38H2,(H,69,70) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXRMUVLJBINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=C5C(=C6CCCCC6=C4)C7=C8CCCCC8=CC(=C7OP(=O)(O5)O)C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B8143995.png)
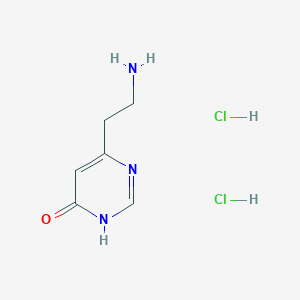
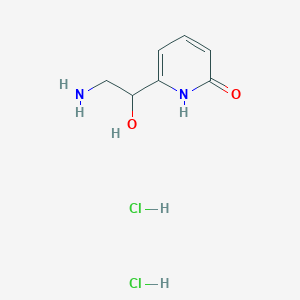





![4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline](/img/structure/B8144082.png)


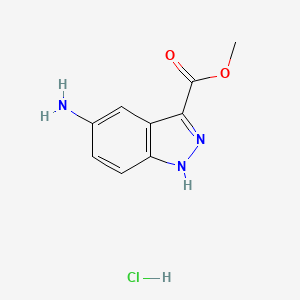
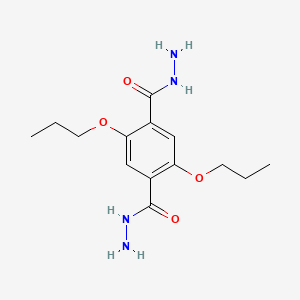
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
